3-Bromo-5-fluorophenylboronic acid
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Description
3-Bromo-5-fluorophenylboronic acid is a compound that belongs to the class of arylboronic acids, which are widely used in organic synthesis and pharmaceutical research. These compounds are particularly important due to their role in Suzuki cross-coupling reactions, a powerful tool for forming carbon-carbon bonds in the synthesis of complex organic molecules . The presence of both bromo and fluoro substituents on the phenyl ring of 3-bromo-5-fluorophenylboronic acid makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of arylboronic acids often involves halogen-lithium exchange reactions followed by treatment with a boron source. For instance, amino-3-fluorophenyl boronic acid was synthesized from a bromo-fluoroaniline precursor using a lithium-bromine exchange, followed by the addition of trimethyl borate and acidic hydrolysis . Similarly, the preparation of various arylboronic acids, including those with bromo and fluoro substituents, can be achieved through protocols that involve halogen exchange and in situ quenching techniques . These methods provide a pathway for the synthesis of 3-bromo-5-fluorophenylboronic acid by applying the same principles to the appropriate halogenated precursors.
Molecular Structure Analysis
The molecular structure of arylboronic acids can be characterized by X-ray crystallography, as demonstrated in studies of related compounds . These analyses reveal the solid-state structures of the molecules, which can range from planar to twisted conformations depending on the substituents present on the phenyl ring. The presence of a bromo and fluoro group on the phenyl ring is likely to influence the molecular geometry and electronic properties of 3-bromo-5-fluorophenylboronic acid, potentially affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Arylboronic acids are known to participate in a variety of chemical reactions. They are pivotal in Suzuki cross-coupling reactions, which are used to couple aryl halides with arylboronic acids to form biaryl compounds . The fluoro and bromo substituents on the phenyl ring can also influence the reactivity of the boronic acid in other reactions, such as halodeboronation, where aryl boronic acids are transformed into aryl halides . The specific reactivity of 3-bromo-5-fluorophenylboronic acid in these reactions would depend on the electronic effects of the substituents and the reaction conditions employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of arylboronic acids, such as their pKa values, can be determined experimentally and are influenced by the substituents on the phenyl ring . For example, the pKa value of an amino-3-fluorophenyl boronic acid derivative was found to be relatively low, which is significant for its application in glucose sensing materials that operate at physiological pH . The presence of bromo and fluoro groups in 3-bromo-5-fluorophenylboronic acid would similarly affect its acidity and overall chemical behavior. Additionally, the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be analyzed to understand its reactivity and potential applications in materials science .
Scientific Research Applications
- Preparation of Functionalized Dihalophenylboronic Acid
- Field : Organic Chemistry
- Application : This compound is a reactant for the preparation of functionalized dihalophenylboronic acid via lithiation of dihalophenyl dioxazaborocines and reaction with electrophiles .
- Method : The method involves the lithiation of dihalophenyl dioxazaborocines followed by reaction with electrophiles .
- Results : The outcome of this reaction is the formation of functionalized dihalophenylboronic acid .
properties
IUPAC Name |
(3-bromo-5-fluorophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKKALLRVWTDOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584490 |
Source
|
Record name | (3-Bromo-5-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-fluorophenyl)boronic acid | |
CAS RN |
849062-37-9 |
Source
|
Record name | (3-Bromo-5-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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